molecular formula C₁₅₃H₂₅₉N₄₉O₅₂ B612549 Proinsulin C-Peptide (55-89) human CAS No. 11097-48-6

Proinsulin C-Peptide (55-89) human

Cat. No.: B612549
CAS No.: 11097-48-6
M. Wt: 3616.99
InChI Key:
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Description

Proinsulin C-Peptide (55-89) human is a bioactive peptide hormone derived from the proinsulin molecule. Proinsulin is a precursor to insulin, consisting of the insulin A and B chains connected by the C-peptide. The C-peptide is cleaved from proinsulin during the maturation process to form active insulin. The human form of Proinsulin C-Peptide (55-89) consists of 31 amino acids and is secreted into the blood along with insulin .

Mechanism of Action

Target of Action

Proinsulin C-Peptide (55-89) human, also known as DTXSID00745469, primarily targets cell membranes . It shows specific binding to a G-protein-coupled membrane binding site . This peptide is recognized by human islet-infiltrating CD4+ T cells .

Mode of Action

The interaction of Proinsulin C-Peptide with its targets results in a series of intracellular events. Upon binding to the G-protein-coupled membrane binding site, it triggers a Ca2+ influx . This leads to the activation of mitogen-activated protein kinase signaling pathways and stimulation of Na+/K+ ATPase and endothelial nitric oxide synthase .

Biochemical Pathways

The activation of these pathways has downstream effects on several biochemical processes. Intracellular signaling involves G-proteins and Ca2±dependent pathways . This leads to activation and increased expression of endothelial nitric oxide synthase, Na+/K±ATPase, and important transcription factors involved in apoptosis, anti-inflammatory, and other intracellular defense mechanisms .

Pharmacokinetics

While insulin is metabolized quickly from circulation, Proinsulin C-Peptide exhibits a slow turnover rate, with a biological half-life of over 30 minutes . This property impacts its bioavailability, making it persist longer in the bloodstream compared to insulin .

Result of Action

The molecular and cellular effects of Proinsulin C-Peptide’s action are diverse and beneficial. It exhibits positive physiological effects on many organs and tissues, including the kidneys, nervous system, heart, vascular endothelium, and blood microcirculation . It also exhibits important regulatory effects at early stages of functional and structural impairments caused by diseases like diabetes mellitus .

Action Environment

The action, efficacy, and stability of Proinsulin C-Peptide can be influenced by various environmental factors. For instance, in the red blood cells of type 2 diabetic patients, Na+/K+ ATPase activity is strongly related to blood C-peptide levels . This suggests that the physiological state of the individual can impact the action of the peptide.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Proinsulin C-Peptide (55-89) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods: Industrial production of Proinsulin C-Peptide (55-89) often involves recombinant DNA technology. The gene encoding proinsulin is inserted into a suitable expression vector and introduced into a host organism, such as Escherichia coli. The host organism produces proinsulin, which is then purified and enzymatically cleaved to release the C-peptide .

Chemical Reactions Analysis

Types of Reactions: Proinsulin C-Peptide (55-89) primarily undergoes proteolytic cleavage reactions. These reactions involve the enzymatic cleavage of peptide bonds to release the C-peptide from proinsulin .

Common Reagents and Conditions: Proteolytic enzymes such as trypsin and carboxypeptidase B are commonly used for the cleavage of proinsulin to release the C-peptide. The reactions are typically carried out under mild conditions, such as physiological pH and temperature .

Major Products Formed: The major product formed from the cleavage of proinsulin is the free C-peptide, along with the insulin A and B chains .

Scientific Research Applications

Proinsulin C-Peptide (55-89) has several scientific research applications across various fields:

Chemistry:

  • Used as a model peptide for studying peptide synthesis and cleavage reactions.

Biology:

Medicine:

Industry:

  • Employed in the production of insulin and related peptide hormones.

Comparison with Similar Compounds

  • Insulin A Chain
  • Insulin B Chain
  • Proinsulin

Comparison: Proinsulin C-Peptide (55-89) is unique in its role as a connecting peptide that ensures the proper folding and assembly of insulin. Unlike the insulin A and B chains, which are directly involved in glucose regulation, the C-peptide has regulatory functions and potential therapeutic applications in treating diabetes complications .

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C153H259N49O52/c1-71(2)55-94(193-134(237)91(40-48-119(222)223)189-148(251)122(78(15)16)200-135(238)86(33-41-105(156)205)179-112(212)67-175-147(250)121(77(13)14)199-136(239)88(35-43-107(158)207)188-139(242)97(58-74(7)8)194-142(245)100(61-120(224)225)197-133(236)90(39-47-118(220)221)182-124(227)80(18)177-129(232)89(38-46-117(218)219)186-130(233)84(29-23-51-167-152(162)163)183-126(229)82(155)27-22-50-166-151(160)161)128(231)172-63-110(210)169-62-109(209)170-68-115(215)201-53-25-31-103(201)145(248)174-64-111(211)176-79(17)123(226)171-65-113(213)180-101(69-203)144(247)196-99(60-76(11)12)141(244)190-92(36-44-108(159)208)149(252)202-54-26-32-104(202)146(249)198-95(56-72(3)4)137(240)178-81(19)125(228)192-96(57-73(5)6)138(241)185-85(37-45-116(216)217)127(230)173-66-114(214)181-102(70-204)143(246)195-98(59-75(9)10)140(243)187-87(34-42-106(157)206)132(235)184-83(28-20-21-49-154)131(234)191-93(150(253)254)30-24-52-168-153(164)165/h71-104,121-122,203-204H,20-70,154-155H2,1-19H3,(H2,156,205)(H2,157,206)(H2,158,207)(H2,159,208)(H,169,210)(H,170,209)(H,171,226)(H,172,231)(H,173,230)(H,174,248)(H,175,250)(H,176,211)(H,177,232)(H,178,240)(H,179,212)(H,180,213)(H,181,214)(H,182,227)(H,183,229)(H,184,235)(H,185,241)(H,186,233)(H,187,243)(H,188,242)(H,189,251)(H,190,244)(H,191,234)(H,192,228)(H,193,237)(H,194,245)(H,195,246)(H,196,247)(H,197,236)(H,198,249)(H,199,239)(H,200,238)(H,216,217)(H,218,219)(H,220,221)(H,222,223)(H,224,225)(H,253,254)(H4,160,161,166)(H4,162,163,167)(H4,164,165,168)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,121-,122-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPNOJXFZHBCTB-ZCUALFGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C153H259N49O52
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745469
Record name PUBCHEM_71308369
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3617.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11097-48-6
Record name PUBCHEM_71308369
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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